molecular formula C14H29Cl2N3O3 B13453907 tert-butylN-{[4-(piperazin-1-yl)oxolan-3-yl]methyl}carbamatedihydrochloride

tert-butylN-{[4-(piperazin-1-yl)oxolan-3-yl]methyl}carbamatedihydrochloride

Cat. No.: B13453907
M. Wt: 358.3 g/mol
InChI Key: BXRFXIFXAMCLFQ-UHFFFAOYSA-N
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Description

tert-Butyl N-{[4-(piperazin-1-yl)oxolan-3-yl]methyl}carbamate dihydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, an oxolane ring, and a tert-butyl carbamate group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[4-(piperazin-1-yl)oxolan-3-yl]methyl}carbamate dihydrochloride typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{[4-(piperazin-1-yl)oxolan-3-yl]methyl}carbamate dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted piperazine derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-{[4-(piperazin-1-yl)oxolan-3-yl]methyl}carbamate dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for developing new therapeutic agents .

Medicine

In medicine, tert-butyl N-{[4-(piperazin-1-yl)oxolan-3-yl]methyl}carbamate dihydrochloride is investigated for its potential use in treating various diseases. Its ability to modulate biological pathways makes it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl N-{[4-(piperazin-1-yl)oxolan-3-yl]methyl}carbamate dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can bind to these targets, modulating their activity and leading to various biological effects. The oxolane ring and tert-butyl carbamate group contribute to the compound’s overall stability and solubility, enhancing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-{[4-(piperazin-1-yl)oxolan-3-yl]methyl}carbamate dihydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both the piperazine and oxolane rings, along with the tert-butyl carbamate group, allows for versatile applications in various fields .

Properties

Molecular Formula

C14H29Cl2N3O3

Molecular Weight

358.3 g/mol

IUPAC Name

tert-butyl N-[(4-piperazin-1-yloxolan-3-yl)methyl]carbamate;dihydrochloride

InChI

InChI=1S/C14H27N3O3.2ClH/c1-14(2,3)20-13(18)16-8-11-9-19-10-12(11)17-6-4-15-5-7-17;;/h11-12,15H,4-10H2,1-3H3,(H,16,18);2*1H

InChI Key

BXRFXIFXAMCLFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1COCC1N2CCNCC2.Cl.Cl

Origin of Product

United States

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